tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a piperidine ring substituted with a but-3-yn-1-yl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through a series of reactions, starting from commercially available precursors.
Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group is introduced via a coupling reaction, often using reagents such as alkynes and appropriate catalysts.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group, typically through the reaction of the piperidine intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and the but-3-yn-1-yl group play crucial roles in its activity, influencing its binding to enzymes or receptors and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1-(4-methoxybenzyl)piperidin-4-yl)methyl)carbamate
- tert-Butyl ((1-(4-aminomethyl)phenyl)piperidin-4-yl)methyl)carbamate
- tert-Butyl ((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidin-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((1-(but-3-yn-1-yl)piperidin-4-yl)methyl)carbamate is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1-but-3-ynylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-6-9-17-10-7-13(8-11-17)12-16-14(18)19-15(2,3)4/h1,13H,6-12H2,2-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYGVENFRLPYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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